2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that features a chromene core fused with a benzene ring, a pyridine ring, and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been synthesized through multicomponent reactions . These reactions often involve a retro Michael reaction, followed by intramolecular cyclization and isomerization . The resulting changes at the molecular level could potentially influence the compound’s interaction with its targets.
Result of Action
Similar compounds have shown cytotoxic action towards cancer cells, inducing apoptosis
Action Environment
It’s worth noting that similar compounds have been synthesized in water at ambient temperature , suggesting that the compound might be stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 2-hydroxybenzaldehyde, malononitrile, and pyridine-4-carbaldehyde in the presence of a catalyst such as urea under mild conditions . This reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent aromatization to yield the desired product.
Industrial Production Methods
The use of environmentally benign catalysts and solvents, such as water, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene or pyridine rings.
Substitution: The amino group and the nitrile group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile
Uniqueness
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its fused chromene and benzene rings, which confer specific electronic and steric properties. This structural feature enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLZUOQCSYLILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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